2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, a chloroanilino group, and a tert-butylsulfanylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzenesulfonyl chloride with 2-chloroaniline to form N-(benzenesulfonyl)-2-chloroaniline. This intermediate is then reacted with 2-tert-butylsulfanylethylamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular functions and signaling.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.
N-n-Butyl benzenesulfonamide: Used as a plasticizer in the polymer industry.
Uniqueness
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S2/c1-20(2,3)27-14-13-22-19(24)15-23(18-12-8-7-11-17(18)21)28(25,26)16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGBLNWAZNCKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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